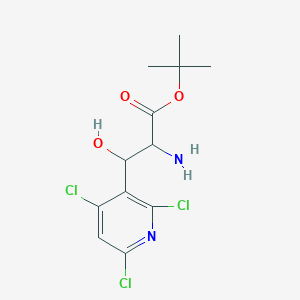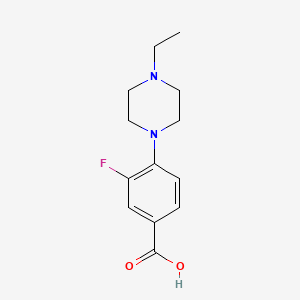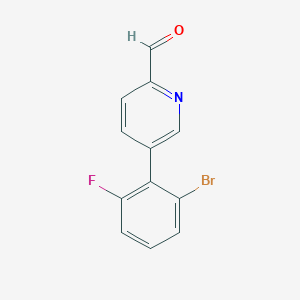![molecular formula C6H6N4O B13195754 {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good-to-excellent yields . Another approach involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis can be particularly advantageous due to its efficiency and eco-friendliness .
化学反応の分析
Types of Reactions: {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the triazolopyrazine scaffold .
科学的研究の応用
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a versatile scaffold for drug development. Additionally, it has applications in agriculture as a herbicidal and antifungal agent .
作用機序
The mechanism of action of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells . The compound’s ability to modulate these targets can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
類似化合物との比較
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol can be compared with other similar compounds, such as {[1,2,4]Triazolo[1,5-a]pyrimidine} and {[1,2,4]Triazolo[1,5-a]pyridine}. These compounds share a similar triazole ring fused to different heterocyclic systems, but they may exhibit different biological activities and properties . The unique structure of this compound, with its specific arrangement of nitrogen atoms, contributes to its distinct pharmacological profile.
List of Similar Compounds
- {[1,2,4]Triazolo[1,5-a]pyrimidine}
- {[1,2,4]Triazolo[1,5-a]pyridine}
- {[1,2,4]Triazolo[4,3-a]pyrazine}
- {[1,2,4]Triazolo[1,5-c]pyrimidine}
特性
分子式 |
C6H6N4O |
|---|---|
分子量 |
150.14 g/mol |
IUPAC名 |
[1,2,4]triazolo[1,5-a]pyrazin-8-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-2,4,11H,3H2 |
InChIキー |
WUKDFKDCSWTNJD-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NC=N2)C(=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)


![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)


![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)


![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)

